molecular formula C6H3BrN2 B023229 6-Bromo-2-pyridinecarbonitrile CAS No. 122918-25-6

6-Bromo-2-pyridinecarbonitrile

Cat. No.: B023229
CAS No.: 122918-25-6
M. Wt: 183.01 g/mol
InChI Key: HNEBPTAKURBYRM-UHFFFAOYSA-N
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Description

6-Bromo-2-pyridinecarbonitrile is an organic compound with the molecular formula C6H3BrN2. It is a halogenated heterocyclic compound, specifically a brominated derivative of pyridine. This compound is known for its applications in various fields, including chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2-pyridinecarbonitrile can be synthesized through several methods. One common method involves the bromination of 2-pyridinecarbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-pyridinecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF).

    Reduction Reactions: Employ strong reducing agents like LiAlH4 in ether solvents.

Major Products:

Scientific Research Applications

6-Bromo-2-pyridinecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-pyridinecarbonitrile largely depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution or coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

  • 2-Bromo-4-cyanopyridine
  • 5-Bromo-2-pyridinecarbonitrile
  • 6-Bromo-2-pyridinecarboxaldehyde
  • 2-Pyridinecarbonitrile

Comparison: 6-Bromo-2-pyridinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other brominated pyridine derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Biological Activity

Introduction

6-Bromo-2-pyridinecarbonitrile, also known as 5-bromo-2-cyanopyridine, is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structure allows it to participate in various biological activities, particularly in the synthesis of bioactive compounds. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H3BrN2
  • Molecular Weight : 183.01 g/mol
  • Melting Point : 128-132 °C
  • Solubility : Soluble in dichloromethane, ether, ethyl acetate, and methanol .

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC6H3BrN2
Molecular Weight183.01 g/mol
Melting Point128-132 °C
SolubilityDCM, ether, ethyl acetate, methanol

Antimicrobial and Antiparasitic Activity

Research indicates that this compound can be utilized in synthesizing aza-terphenyl diamidine analogs, which exhibit potent antiprotozoal activity. These compounds have shown effectiveness against various protozoan parasites, suggesting that derivatives of this compound may serve as potential treatments for diseases such as malaria and leishmaniasis .

Anticancer Properties

The compound has also been explored for its anticancer properties. Studies have demonstrated that pyridine derivatives can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is promising based on its structural analogs .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The presence of the bromine atom enhances its electrophilic character, allowing it to engage in nucleophilic attacks by cellular components, which can lead to disruption in cellular processes. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities.

Synthesis and Evaluation of Bioactive Derivatives

In a study focused on the synthesis of novel compounds derived from this compound, researchers reported on the preparation of several derivatives that exhibited enhanced biological activities compared to the parent compound. For instance, modifications at the pyridine ring or substitution at the carbonitrile position led to compounds with improved potency against cancer cell lines .

Comparative Studies

A comparative study highlighted the effectiveness of various pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds synthesized from this compound showed significant antibacterial activity compared to conventional antibiotics like tetracycline and gentamicin. This underlines the potential for developing new antimicrobial agents based on this scaffold .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Insights : Further elucidating its mechanisms of action at the molecular level.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to its structure affect biological activity.

Properties

IUPAC Name

6-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBPTAKURBYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568200
Record name 6-Bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122918-25-6
Record name 6-Bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

Take up 2,6-dibromopyridine (0.500 g, 2.11 mmol) and CuCN (0.189 g, 2.11 mmol) in DMF (5.3 mL). Heat at 100° C. for 22 hours. Cool to room temperature. Add water (50 mL) and extract with ethyl acetate (3×100 mL). Wash the organic layer with brine (1×75 mL), dry over Na2SO4, filter and concentrate. Purify by flash chromatography, eluting with 15-40% ethyl acetate in hexanes to give the title compound (0.108 g, 30.0%): GC/MS, MS ES+ 182 (M−H)+, time 8.78 min, % of total 100%; TLC [silica gel 60 F254, 30% ethyl acetate in hexanes] Rf=0.29.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.189 g
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Three
Yield
30%

Synthesis routes and methods II

Procedure details

n-Butylmagnesium chloride (3.49 mmol) in 2.05M tetrahydrofuran solution (1.70 mL) was added to ice-cooled n-butyllithium (7.03 mmol) in 1.45M hexane (4.85 mL). The mixture was stirred at 0° C. for 15 minutes, and cooled to −10° C. to give a suspension. 2,6-Dibromopyridine (2.37 g, 10 mmol) in toluene (25 mL) was added to the suspension below −5° C. over a period of 10 minutes or more. The mixture was stirred at −10° C. for 3 hours, and p-toluenesulfonyl cyanide (2.48 g, 13.3 mmol) was added. After the mixture was stirred at 0° C. for 30 minutes, an aqueous solution (15 mL) of 1M acetic acid was added thereto. The reaction mixture was extracted twice with ethyl acetate (50 mL). The organic extracts combined were washed with an aqueous saturated solution (15 mL) of sodium chloride, dried over magnesium sulfate, and purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (10:1, v/v) to give the title compound (942 mg, about 51% yield) as orange powder.
Quantity
3.49 mmol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
7.03 mmol
Type
reactant
Reaction Step Two
Quantity
4.85 mL
Type
solvent
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
2.48 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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